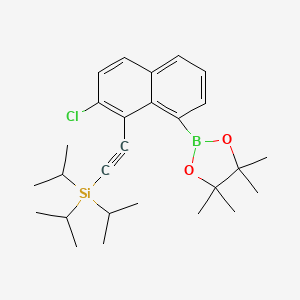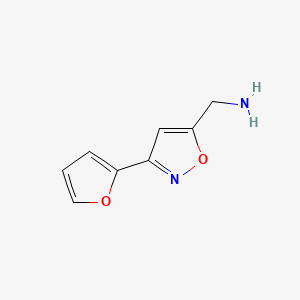
(3-(Furan-2-yl)isoxazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Furan-2-yl)isoxazol-5-yl)methanamine is a heterocyclic compound that features both furan and isoxazole rings. These structures are known for their significant biological activities and are commonly found in various pharmaceuticals. The compound’s unique structure makes it a valuable target for synthetic and medicinal chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Furan-2-yl)isoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the furan moiety. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: (3-(Furan-2-yl)isoxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Both the furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the isoxazole ring yields isoxazolines .
Aplicaciones Científicas De Investigación
(3-(Furan-2-yl)isoxazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical agent due to its unique structure and biological activities.
Mecanismo De Acción
The mechanism of action of (3-(Furan-2-yl)isoxazol-5-yl)methanamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The furan ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparación Con Compuestos Similares
(5-(Furan-2-yl)isoxazol-3-yl)methanamine: This compound is structurally similar but has the furan and isoxazole rings in different positions.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: This compound features a pyridine ring instead of an isoxazole ring.
Uniqueness: (3-(Furan-2-yl)isoxazol-5-yl)methanamine is unique due to the specific positioning of its furan and isoxazole rings, which may result in different biological activities and chemical reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
[3-(furan-2-yl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C8H8N2O2/c9-5-6-4-7(10-12-6)8-2-1-3-11-8/h1-4H,5,9H2 |
Clave InChI |
KXCUGZCNTASALA-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NOC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)

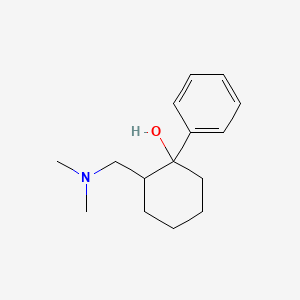
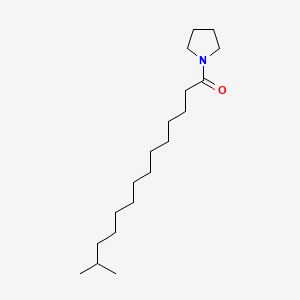
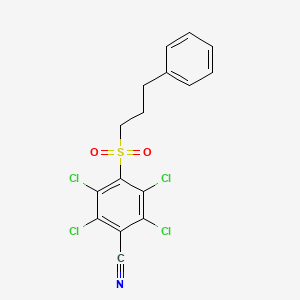
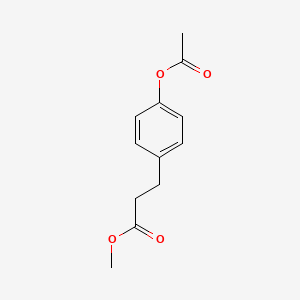
![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)
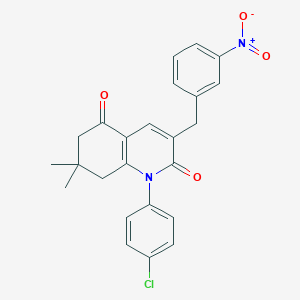
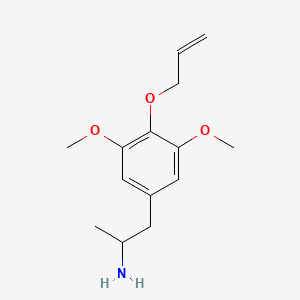
![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)
![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)
